molecular formula C14H19ClFN3 B12220917 N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12220917
M. Wt: 283.77 g/mol
InChI Key: UKRKMWVPBZKIQO-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with isopropyl and methyl substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-isopropyl-3-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced aromatic rings or alkanes

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a scaffold for further functionalization. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
  • N-(3-bromobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
  • N-(3-methylbenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Uniqueness

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10,16H,8H2,1-3H3;1H

InChI Key

UKRKMWVPBZKIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C.Cl

Origin of Product

United States

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